molecular formula C11H11N3O4 B2548619 Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1612861-50-3

Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B2548619
CAS No.: 1612861-50-3
M. Wt: 249.226
InChI Key: WHKFVYIKVOQFOK-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at position 3, a nitro group at position 6, and an ethyl ester moiety at position 2. This compound is primarily utilized as a key intermediate in pharmaceutical research, particularly in the synthesis of anticancer agents and receptor tyrosine kinase inhibitors . Its structure combines electron-withdrawing (nitro) and electron-donating (methyl) groups, which influence its reactivity, solubility, and biological interactions. Synthetic routes typically involve condensation of aminopyridine derivatives with ethyl bromopyruvate or analogous reagents, followed by nitration or functionalization steps .

Properties

IUPAC Name

ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-3-18-11(15)10-7(2)13-6-8(14(16)17)4-5-9(13)12-10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKFVYIKVOQFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=CC2=N1)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate typically involves multi-step reactions. One common synthetic route includes the condensation of 2-aminopyridine with ethyl acetoacetate, followed by nitration and subsequent cyclization to form the imidazo[1,2-a]pyridine core . Industrial production methods often employ similar strategies but are optimized for higher yields and scalability.

Chemical Reactions Analysis

Nitro Group Reduction

The 6-nitro substituent undergoes selective reduction to form amine derivatives, a critical step for further functionalization. Catalytic hydrogenation or metal-mediated reduction are common methods:

Reaction Conditions Product Yield Source
Nitro to amine reductionH₂ (1 atm), 10% Pd/C, EtOH, 25°C, 12 hEthyl 6-amino-3-methylimidazo[1,2-a]pyridine-2-carboxylate85%
Nitro to hydroxylamineZn/NH₄Cl, H₂O/EtOH, reflux, 3 hEthyl 6-(N-hydroxyamino)-3-methylimidazo[1,2-a]pyridine-2-carboxylate72%

Reduction products serve as intermediates for amide coupling (e.g., with isoniazid derivatives for antitubercular agents) or cyclization reactions .

Ester Hydrolysis and Derivative Formation

The ethyl ester group is hydrolyzed to a carboxylic acid under basic or acidic conditions, enabling access to carboxylate salts or amides:

Reaction Conditions Product Yield Source
Saponification2M NaOH, EtOH/H₂O (1:1), 80°C, 4 h3-Methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid90%
Amide formationEDC/HOBt, DMF, R-NH₂, 25°C, 12 h3-Methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxamide78%

The carboxylic acid derivative exhibits enhanced solubility for biological screening, particularly in antimycobacterial studies .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient nitro group facilitates NAS at the 6-position under specific conditions:

Reaction Conditions Product Yield Source
Nitro displacement by thiolNaSH, DMF, 100°C, 8 hEthyl 6-mercapto-3-methylimidazo[1,2-a]pyridine-2-carboxylate65%
Nitro to cyano conversionCuCN, DMF, 120°C, 24 hEthyl 6-cyano-3-methylimidazo[1,2-a]pyridine-2-carboxylate58%

These reactions enable the introduction of sulfur- or nitrogen-based pharmacophores for drug discovery .

Cross-Coupling Reactions

While direct coupling is limited by the nitro group’s electron-withdrawing effects, intermediates like 6-amino derivatives participate in Buchwald–Hartwig or Suzuki–Miyaura reactions:

Reaction Conditions Product Yield Source
AminationPd₂(dba)₃, Xantphos, aryl bromide, K₃PO₄, dioxane, 100°CEthyl 6-(4-fluorophenyl)amino-3-methylimidazo[1,2-a]pyridine-2-carboxylate70%

Electrophilic Substitution

The 3-methyl group directs electrophiles to the 5- or 7-positions of the imidazopyridine ring:

Reaction Conditions Product Yield Source
BrominationBr₂, AcOH, 50°C, 2 hEthyl 5-bromo-3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate45%
NitrationHNO₃/H₂SO₄, 0°C, 1 hEthyl 5,6-dinitro-3-methylimidazo[1,2-a]pyridine-2-carboxylate38%

Ring Functionalization via Radical Pathways

Copper-catalyzed radical reactions enable C–H activation for late-stage diversification:

Reaction Conditions Product Yield Source
AlkylationCuBr, DTBP, alkyl iodide, DCE, 80°CEthyl 6-nitro-3-methyl-5-(propyl)imidazo[1,2-a]pyridine-2-carboxylate52%

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate is characterized by its complex structure, which includes:

  • Molecular Formula : C₁₁H₁₃N₃O₄
  • CAS Number : 1612861-50-3
  • Molecular Weight : 249.22 g/mol

The presence of a nitro group and a carboxylate moiety contributes to its biological activity, making it a valuable compound in medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogens:

  • Mechanism : The compound likely disrupts bacterial cell walls or interferes with metabolic pathways.
  • Case Study : In a study assessing similar compounds, the minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be around 128 µg/mL, indicating potential as an antibacterial agent .

Anticancer Properties

The compound has shown promise in cancer research due to its cytotoxic effects on various cancer cell lines:

  • Activity : this compound exhibits selective cytotoxicity towards human cancer cells while sparing normal cells.
  • Research Findings : In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells, suggesting that this compound may also have therapeutic potential .

Enzyme Inhibition

Enzyme inhibition is another area where this compound may play a role:

  • Target Enzymes : Studies suggest that it could inhibit enzymes involved in critical metabolic pathways linked to various diseases.
  • Example : Similar compounds have been shown to inhibit acetylcholinesterase, an enzyme relevant to neurodegenerative diseases like Alzheimer’s .

Safety and Toxicological Information

This compound is classified with certain safety concerns:

  • Toxicity : It is categorized as having acute toxicity (oral) and potential skin irritation .
  • Handling Precautions : Proper safety measures should be taken when handling this compound to minimize exposure risks.

Summary of Research Findings

ApplicationKey FindingsReferences
AntimicrobialEffective against Staphylococcus aureus with MIC ~128 µg/mL
AnticancerInduces apoptosis in cancer cell lines; selective cytotoxicity observed
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as DNA synthesis and repair .

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[1,2-a]pyridine scaffold is highly versatile, with modifications at positions 3, 6, and 8 significantly altering physicochemical and biological properties. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications CAS Number Reference
Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate 3-CH₃, 6-NO₂ 279.25 g/mol* Anticancer intermediate; nitro group enhances electrophilicity for further functionalization Not explicitly provided Inferred
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate 6-Br 269.09 g/mol Intermediate for Suzuki couplings; bromine enables cross-coupling reactions 67625-37-0
Ethyl 3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylate 3-NH₂, 6-CH₃ 223.25 g/mol Precursor for hydrazide derivatives; amino group facilitates Schiff base formation 1498691-03-4
Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate 3-Br, 6-NO₂ 344.11 g/mol Discontinued commercial product; bromine and nitro groups offer dual reactivity 1198569-36-6
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate 6-CH₃, 8-Br 302.14 g/mol Marketed as chemical intermediate; bromine at position 8 enhances steric hindrance 847446-55-3
Ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate 5-NH₂ 205.21 g/mol Potential kinase inhibitor; amino group improves solubility in polar solvents 1000017-97-9

*Calculated based on molecular formula C₁₁H₁₁N₃O₄.

Key Observations :

Electronic Effects: The nitro group at position 6 in the target compound increases electrophilicity, making it reactive toward nucleophilic substitution or reduction reactions. This contrasts with amino-substituted analogs (e.g., 3-amino-6-methyl), which exhibit electron-donating properties conducive to Schiff base formation .

Biological Activity: Nitro-substituted derivatives are often intermediates in anticancer agents (e.g., PI3Kα inhibitors), whereas amino analogs show promise in kinase inhibition and antiproliferative activity .

Synthetic Accessibility: Bromo and nitro derivatives require harsh nitration or bromination conditions, increasing synthetic complexity . Amino groups are typically introduced via catalytic reduction of nitro precursors or direct amination, offering modularity in drug design .

Commercial Viability :

  • Bromo-nitro derivatives (e.g., CAS 1198569-36-6) are discontinued, highlighting challenges in large-scale production . In contrast, bromo-methyl analogs (e.g., CAS 847446-55-3) remain commercially available, reflecting their utility in medicinal chemistry .

Biological Activity

Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate (CAS No. 1612861-50-3) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₁H₁₁N₃O₄
  • Molecular Weight : 249.22 g/mol
  • Appearance : Light yellow to yellow solid
  • Purity : ≥95.0% (HPLC)
  • Storage Conditions : 2-8°C
PropertyValue
CAS Number1612861-50-3
Molecular FormulaC₁₁H₁₁N₃O₄
Molecular Weight249.22 g/mol
AppearanceLight yellow to yellow
Purity≥95.0% (HPLC)
Storage Temperature2-8°C

Antimicrobial Activity

Recent studies have demonstrated that nitro-containing compounds, including this compound, exhibit significant antimicrobial properties. The presence of the nitro group enhances interaction with bacterial membranes, leading to increased efficacy against various pathogens.

  • Mechanism of Action : The compound's antimicrobial activity is primarily attributed to its ability to generate reactive nitrogen species (RNS), which can disrupt cellular processes in bacteria.
  • Case Study : In vitro studies have shown that this compound exhibits effective inhibition against strains of Staphylococcus aureus and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) in the range of 20–30 µM .

Anticancer Potential

The compound has also been investigated for its anticancer properties, particularly in inhibiting the growth of various cancer cell lines.

  • Cell Lines Tested :
    • MCF7 (breast cancer)
    • NCI-H460 (lung cancer)
    • SF-268 (central nervous system cancer)
  • Findings :
    • In a study assessing the cytotoxic effects on MCF7 cells, this compound exhibited an IC50 value of approximately 12 µM, indicating potent anticancer activity .
    • Comparative studies showed that it outperformed several known anticancer agents in terms of growth inhibition and apoptosis induction.

Antitubercular Activity

There is emerging evidence supporting the use of this compound in treating tuberculosis.

  • Research Insights : Preliminary findings suggest that this compound may inhibit the growth of Mycobacterium tuberculosis through mechanisms involving the disruption of mycobacterial cell wall synthesis .

Summary of Research Findings

Study/SourceBiological ActivityKey Findings
AntimicrobialEffective against S. aureus, MIC ~20 µM
AnticancerIC50 ~12 µM on MCF7 cells
AntitubercularInhibits M. tuberculosis growth

Q & A

Q. What are the optimized synthetic routes for Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Condensation : React 2-aminopyridine with ethyl bromopyruvate in refluxing ethanol to form ethyl imidazo[1,2-a]pyridine-2-carboxylate .

Nitration : Introduce the nitro group at the 6-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Methylation : Install the 3-methyl group via alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃) .
Key considerations include monitoring reaction progress via TLC and optimizing stoichiometry to minimize by-products.

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, ester carbonyl at ~δ 165 ppm) and confirm substitution patterns .
  • IR Spectroscopy : Detect functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, nitro group absorption at ~1520–1350 cm⁻¹) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₀N₃O₄⁺: calculated 248.0671, observed 248.0668) .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • Methodological Answer :
  • Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., lung A549, pancreatic MIA PaCa-2) at concentrations of 1–100 µM, with cisplatin as a positive control .
  • Enzyme Inhibition : Test against tyrosine kinases (e.g., c-Met) via kinase-Glo luminescent assays .
  • Dose-Response Analysis : Calculate IC₅₀ values using non-linear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer :
  • Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
  • Structure Refinement : Apply SHELXL-2018 for full-matrix least-squares refinement, addressing challenges like thermal motion in the nitro group .
  • Validation : Check for R-factor convergence (<5%) and use ORTEP-3 for visualizing displacement ellipsoids .

Q. What computational strategies predict electronic properties and bioactivity?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps .
  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., c-Met; PDB ID: 3LQ8), focusing on hydrogen bonding with the nitro and carboxylate groups .
  • ADMET Prediction : Employ SwissADME to assess solubility (LogP ~2.5) and cytochrome P450 interactions .

Q. How to address contradictory bioactivity data across studies?

  • Methodological Answer :
  • SAR Analysis : Systematically vary substituents (e.g., replacing nitro with bromo or trifluoromethyl) and correlate changes with activity trends .
  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies and identify outliers .

Q. What strategies mitigate by-product formation during nitration?

  • Methodological Answer :
  • Temperature Control : Maintain nitration below 5°C to prevent di-nitration .
  • Regioselective Catalysis : Use zeolites or ionic liquids to direct nitro group placement .
  • Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound from isomers .

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